molecular formula C5H8BrN3O2S B3116155 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide CAS No. 214342-72-0

4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Cat. No.: B3116155
CAS No.: 214342-72-0
M. Wt: 254.11 g/mol
InChI Key: HBZPOTBOXPFCLF-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a chemical compound characterized by its unique structure, which includes a bromine atom, a dimethyl group, and a pyrazole ring with a sulfonamide group. This compound is part of the pyrazole family, known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Safety and Hazards

The safety data sheet for 4-bromo-N,N-dimethylpyrazole-1-sulfonamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide typically involves the reaction of 4-bromo-1H-pyrazole with N,N-dimethylsulfonamide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide is unique due to the combination of the bromine atom, dimethyl group, and sulfonamide group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-bromo-N,N-dimethylpyrazole-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3O2S/c1-8(2)12(10,11)9-4-5(6)3-7-9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZPOTBOXPFCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromopyrazole (2.20 g, 15 mmol) and DABCO (1.85 g, 16.5 mmol) in anhydrous MeCN (15 ml) at room temperature was added dimethylsulfamoyl chloride (1.61 ml, 15 mmol). The reaction mixture was stirred for 20 h, then partitioned between 1N HCl(aq) and EtOAc. The aqueous layer was extracted with EtOAc (×2), the organics combined, washed with brine (×1), dried (MgSO4), filtered and the solvent removed in vacuo to afford a colourless liquid. (3.79 g). 1H NMR (400 MHz, CDCl3): 8.00 (1H, s), 7.70 (1H, s), 2.99 (6H, s).
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
1.61 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Reactant of Route 2
4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Reactant of Route 4
4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Reactant of Route 5
4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Reactant of Route 6
4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

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